molecular formula C24H19ClN2O4S B300604 3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300604
M. Wt: 466.9 g/mol
InChI Key: DCHBGTNSRCLWPV-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione family. This compound has gained significant attention due to its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
The compound this compound has been shown to have several biochemical and physiological effects. It has been reported to improve insulin sensitivity, reduce blood glucose levels, and decrease the levels of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

The compound 3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize, and the yield of the product is high. The compound has also been extensively studied for its potential pharmaceutical applications. However, the limitations of this compound include its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione. One possible direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound as a therapeutic agent for various diseases should be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention due to its potential pharmaceutical applications. The compound has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. The mechanism of action of this compound is not fully understood, but it has been proposed to activate PPARγ. The compound has several advantages for lab experiments, but its poor solubility in water is a limitation. There are several future directions for the research on this compound, including investigating the structure-activity relationship and studying its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzaldehyde, 3-methoxy-4-(4-pyridinylmethoxy)benzaldehyde, and thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of the product is high.

Scientific Research Applications

The compound 3-(2-Chlorobenzyl)-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential pharmaceutical applications. It has been reported to exhibit anticancer, antidiabetic, and anti-inflammatory activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

(5E)-3-[(2-chlorophenyl)methyl]-5-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H19ClN2O4S/c1-30-21-12-17(6-7-20(21)31-15-16-8-10-26-11-9-16)13-22-23(28)27(24(29)32-22)14-18-4-2-3-5-19(18)25/h2-13H,14-15H2,1H3/b22-13+

InChI Key

DCHBGTNSRCLWPV-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC4=CC=NC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC4=CC=NC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC4=CC=NC=C4

Origin of Product

United States

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